![molecular formula C19H20Br2N2 B13882147 2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds . This particular compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole ring, and a 1-methylpiperidin-4-yl)methyl group at the 9 position.
準備方法
化学反応の分析
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
科学的研究の応用
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photovoltaics: The compound is used in the development of organic solar cells as a hole-transport material.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of 2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole involves its interaction with molecular targets in organic electronic devices. The compound’s electron-rich carbazole core facilitates efficient charge transport, while the bromine atoms and the piperidine group enhance its solubility and processability . In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors .
類似化合物との比較
2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole can be compared with other carbazole derivatives such as:
2,7-Dibromo-9H-carbazole: Similar in structure but lacks the piperidine group, making it less soluble and less versatile in certain applications.
3,6-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at different positions, leading to different electronic properties.
9-Phenylcarbazole: A carbazole derivative with a phenyl group at the 9 position, used in similar applications but with different solubility and electronic characteristics.
The uniqueness of this compound lies in its combination of bromine atoms and the piperidine group, which provides a balance of electronic properties and solubility .
特性
分子式 |
C19H20Br2N2 |
|---|---|
分子量 |
436.2 g/mol |
IUPAC名 |
2,7-dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole |
InChI |
InChI=1S/C19H20Br2N2/c1-22-8-6-13(7-9-22)12-23-18-10-14(20)2-4-16(18)17-5-3-15(21)11-19(17)23/h2-5,10-11,13H,6-9,12H2,1H3 |
InChIキー |
BLXYBJVRTBRAII-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


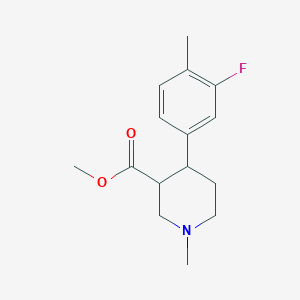
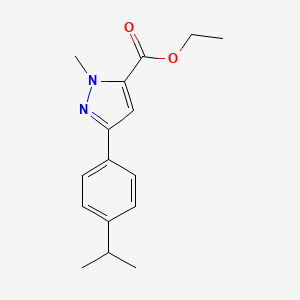
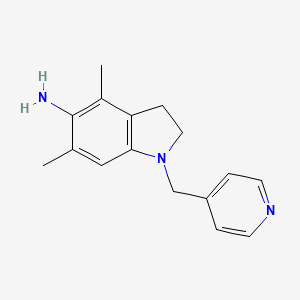
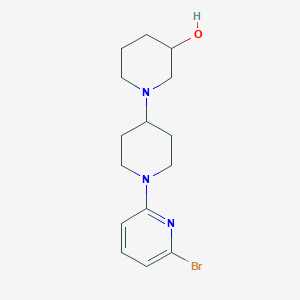
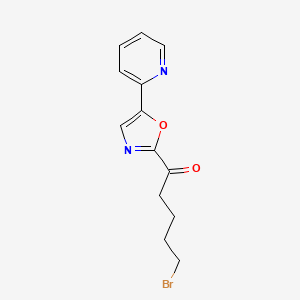
![Methyl 2-[(4-piperidinylacetyl)amino]benzoate](/img/structure/B13882102.png)
![3-Ethoxy-3-[4-[(3-nitrophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13882104.png)
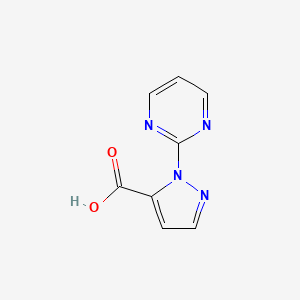

![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
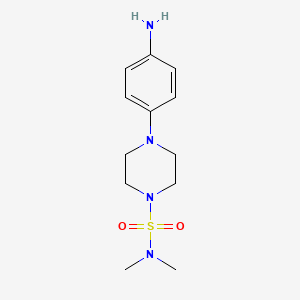
![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)

![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
